molecular formula C20H22N4O2S B2947636 N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1706104-61-1

N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No. B2947636
CAS RN: 1706104-61-1
M. Wt: 382.48
InChI Key: KXVYUOIQDOBUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic and Disposition Studies

Research on similar compounds, like SB-649868, reveals their metabolic pathways and disposition. SB-649868, an orexin 1 and 2 receptor antagonist, shows extensive metabolism with elimination primarily via feces. Metabolite profiling indicates the presence of more slowly cleared metabolites in plasma (Renzulli et al., 2011).

2. Antibacterial and Antimicrobial Properties

Compounds containing 1,3,4-oxadiazole and 1,3-thiazole structures have shown antimicrobial and antibacterial activities. Studies on these compounds indicate their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

3. Cannabinoid Receptor Antagonists

Pyrazole derivatives have been studied as cannabinoid receptor antagonists. These compounds could potentially be used to antagonize the harmful effects of cannabinoids. Their structure-activity relationships are critical in developing pharmacological probes (Lan et al., 1999).

4. Synthesis and Spectral Analysis for Anticancer Studies

N-substituted derivatives of similar compounds have been synthesized and analyzed for their potential in anticancer treatments. These compounds exhibit moderate to significant activity against various cancer cell lines (Khalid et al., 2016).

5. Conformational Analysis for Drug Design

Thioperamide, a compound with a similar structural component, has been studied for its conformational flexibility, which is crucial in the design of H3-receptor antagonists. Such studies aid in developing new drugs using the compound's structure as a template (Plazzi et al., 1997).

6. Glycine Transporter 1 Inhibition

Research on compounds with similar molecular structure has led to the identification of potent Glycine Transporter 1 inhibitors. These inhibitors are valuable in treating disorders related to the central nervous system (Yamamoto et al., 2016).

7. Tubulin Inhibition in Antiproliferative Agents

The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents indicates their potential as tubulin inhibitors. This finding is significant in developing new anticancer therapies (Krasavin et al., 2014).

properties

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-6-2-3-8-16(14)19-21-17(26-23-19)12-15-7-4-10-24(13-15)20(25)22-18-9-5-11-27-18/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVYUOIQDOBUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.